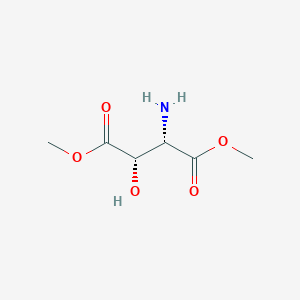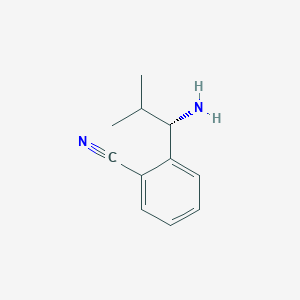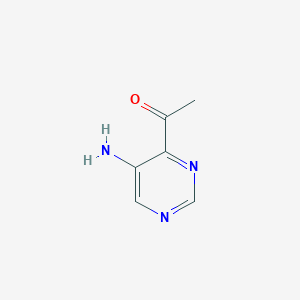
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is a chiral amino acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate can be achieved through stereospecific reactions from carbohydrate sources such as D-gulonic acid lactone and D-glucono-δ-lactone . The process involves several steps including triflation, azidation, hydrogenation, and N-protection .
Industrial Production Methods
. This method allows for the direct introduction of functional groups into organic compounds, making it a versatile and scalable option for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate undergoes various chemical reactions including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of functional groups to simpler forms.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids for cyanation, and various catalysts for hydroxylation and reduction . The conditions often involve controlled temperatures and pressures to ensure the desired stereochemistry and yield.
Major Products
The major products formed from these reactions include various stereoisomers of amino acids and their derivatives, which have significant biological and pharmaceutical applications .
Applications De Recherche Scientifique
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of (2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate involves its interaction with various molecular targets and pathways. It acts as a substrate for enzymes involved in amino acid metabolism and can modulate the activity of these enzymes . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S,3R)-3-Amino-2-hydroxybutanoic acid: Another stereoisomer with similar biological activity.
L-allo-isothreonine: A derivative with potential antibacterial properties.
Uniqueness
(2S,3S)-Dimethyl 2-amino-3-hydroxysuccinate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to undergo various stereospecific reactions makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Propriétés
Formule moléculaire |
C6H11NO5 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
dimethyl (2S,3S)-2-amino-3-hydroxybutanedioate |
InChI |
InChI=1S/C6H11NO5/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,8H,7H2,1-2H3/t3-,4-/m0/s1 |
Clé InChI |
FKPFNKFGJIMFFG-IMJSIDKUSA-N |
SMILES isomérique |
COC(=O)[C@H]([C@@H](C(=O)OC)O)N |
SMILES canonique |
COC(=O)C(C(C(=O)OC)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-(Trifluoromethyl)benzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12955817.png)


![3-Formylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B12955825.png)
![(1R,2S)-2-(Diallylamino)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol hydrochloride](/img/structure/B12955829.png)




![tert-Butyl (1S,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B12955860.png)
![N-[(2R)-2-acetyl-5,8-dimethoxy-3,4-dihydro-1H-naphthalen-2-yl]acetamide](/img/structure/B12955877.png)

